molecular formula C20H14N4O4S B14953044 (5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14953044
M. Wt: 406.4 g/mol
InChI Key: HOSMYJTYEOVVKA-JUBDITTISA-N
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Description

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and various substituents such as a methoxyphenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting thioamides with α-haloketones or α-haloesters.

    Coupling Reactions: The triazole and thiazole rings are then coupled together using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of both methoxyphenyl and nitrophenyl groups, along with the triazolothiazole core, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14N4O4S/c1-28-15-9-6-13(7-10-15)8-11-18-21-20-23(22-18)19(25)17(29-20)12-14-4-2-3-5-16(14)24(26)27/h2-12H,1H3/b11-8+,17-12-

InChI Key

HOSMYJTYEOVVKA-JUBDITTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2

Origin of Product

United States

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